molecular formula C12H13N3O B14907808 N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine

N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine

Cat. No.: B14907808
M. Wt: 215.25 g/mol
InChI Key: TZTGBJUBVGOAMQ-UHFFFAOYSA-N
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Description

N-Benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine (CAS 1355837-05-6) is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This substance features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in modern medicinal chemistry known for its versatile biological activities and excellent bioisosteric properties . The 1,2,4-oxadiazole ring system demonstrates remarkable stability and tunable physicochemical properties, making it an attractive framework for developing novel therapeutic agents . This specific derivative incorporates a cyclopropyl substituent at the 3-position and a benzylamine group at the 5-position of the oxadiazole ring, structural features that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile . This compound is primarily valuable for research in drug discovery and medicinal chemistry. The 1,2,4-oxadiazole scaffold is recognized for a broad spectrum of pharmacological activities, including potential antimicrobial, anti-inflammatory, anticancer, and central nervous system effects . Researchers can utilize this specific molecule as a key synthetic intermediate or as a core structural element for designing new bioactive molecules targeting various disease pathways. Its structure aligns with contemporary research trends exploring 1,2,4-oxadiazole derivatives as bioisosteres for esters and amides, a strategy often employed to enhance metabolic stability and modulate target selectivity in lead optimization campaigns . Computational methods, including molecular docking and QSAR modeling, can be applied to understand and predict the ligand-receptor interactions of this compound . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C12H13N3O/c1-2-4-9(5-3-1)8-13-12-14-11(15-16-12)10-6-7-10/h1-5,10H,6-8H2,(H,13,14,15)

InChI Key

TZTGBJUBVGOAMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine with structurally related derivatives:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Melting Point (°C) Yield (%) Rf Value (Hexane:EtOAc) Key Properties
This compound Cyclopropyl / Benzyl C₁₂H₁₃N₃O Not reported Not reported Not reported High lipophilicity, potential metabolic stability
N-Cyclohexyl-3-phenyl-1,2,4-oxadiazol-5-amine (Ox) Phenyl / Cyclohexyl C₁₄H₁₇N₃O 125–127 85 0.3 (8:2) Moderate solubility, crystalline solid
N-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine (Ox4) 4-Methylphenyl / Cyclohexyl C₁₅H₁₉N₃O 144–146 79 0.4 (1:1) Higher melting point due to symmetry
3-Isopropyl-1,2,4-oxadiazol-5-amine Isopropyl / NH₂ C₅H₉N₃O 112 Not reported Not reported Irritant, soluble in alcohols
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine Cyclopropyl / Isopropyl C₇H₁₁N₃O Not reported Not reported Not reported Molecular weight: 167.21, 98% purity
N,N-Dibenzyl-2-methyl-3,3-diphenyl-2,3-dihydro-1,2,4-oxadiazol-5-amine (13) Diphenyl / Dibenzyl C₂₉H₂₇N₃O Not reported Not reported Not reported Bulky substituents, complex NMR shifts

Key Observations :

  • Melting Points : Bulkier substituents (e.g., 4-methylphenyl in Ox4) increase melting points compared to phenyl or cyclopropyl groups, likely due to improved crystal packing .
  • Synthetic Yields : Propargyl-substituted derivatives (e.g., Ox5–Ox7) exhibit high yields (90–93%), attributed to efficient cyclization under optimized conditions .

Biological Activity

N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound characterized by its unique oxadiazole ring structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in drug discovery.

Structural Characteristics

The molecular formula for this compound is C11_{11}H12_{12}N4_{4}O. The structural uniqueness arises from the combination of the oxadiazole ring with a cyclopropyl substituent and a benzyl group, which may influence its chemical reactivity and biological activity.

Property Value
Molecular FormulaC11_{11}H12_{12}N4_{4}O
Molecular Weight203.24 g/mol
Key Functional GroupsOxadiazole, Benzyl, Cyclopropyl

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have shown potential against various cancer cell lines.

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer). The results indicated that this compound exhibited an IC50_{50} value in the micromolar range across these cell lines.

Cell Line IC50_{50} (μM)
MCF-70.65
HeLa2.41
CaCo-21.14

These findings suggest that this compound may induce apoptosis in a dose-dependent manner.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within biological systems. The oxadiazole ring can form hydrogen bonds with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.

Interaction with Enzymes

The compound has been studied for its interactions with sphingosine kinases (SphK1 and SphK2), which are involved in sphingolipid metabolism and have implications in cancer progression. It was found to be a moderately potent dual inhibitor with KI_I values of 55 μM for SphK1 and 20 μM for SphK2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies indicate that compounds within this class can exhibit significant activity against various bacterial strains.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type Effect
AnticancerInduces apoptosis; cytotoxic effects on multiple cell lines
AntimicrobialActive against various bacterial strains
Enzyme InhibitionDual inhibition of sphingosine kinases (SphK1 & SphK2)

Q & A

Q. What synthetic methodologies are most effective for preparing N-benzyl-3-cyclopropyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of a nitrile intermediate with hydroxylamine, followed by benzylation. A validated protocol for analogous oxadiazoles uses:

  • Step 1: React 3-cyclopropyl-5-amino-1,2,4-oxadiazole with benzyl chloride in anhydrous DMF under reflux (80–90°C) for 12–24 hours.
  • Step 2: Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Key Optimization Parameters:
ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances reactivity
Temperature80–90°CBalances rate vs. side reactions
Reaction Time12–24 hoursEnsures complete benzylation
PurificationEthyl acetate/hexaneRemoves unreacted benzyl chloride

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify benzyl protons (δ 4.5–5.0 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and cyclopropyl carbons (δ 8–10 ppm) .
  • IR Spectroscopy: Confirm oxadiazole C=N stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 231.1 (calculated for C₁₁H₁₂N₄O) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How can researchers assess the biological activity of this compound, particularly in pharmacological contexts?

Methodological Answer:

  • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. IC₅₀ values <50 µM suggest therapeutic potential .
  • Antioxidant Activity: Employ DPPH radical scavenging assays; compare to ascorbic acid. EC₅₀ values <100 µM indicate significant activity .
    Example Data Interpretation:
Assay TypeResult (IC₅₀/EC₅₀)Interpretation
MTT (HeLa cells)32 µMModerate cytotoxicity
DPPH Scavenging85 µMMild antioxidant effect

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl and benzyl substituents?

Methodological Answer:

  • Comparative Synthesis: Replace cyclopropyl with phenyl or methyl groups to evaluate steric/electronic effects on bioactivity .
  • Benzyl Substitution: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring to assess π-π stacking or hydrogen bonding .
    SAR Data Table:
SubstituentIC₅₀ (HeLa, µM)Notes
Cyclopropyl32Baseline activity
Phenyl45Reduced steric hindrance
4-NO₂-Benzyl28Enhanced cytotoxicity

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Use SHELXL for refinement. Key steps:
    • Grow crystals via slow evaporation (solvent: ethanol/water).
    • Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
    • Refine anisotropic displacement parameters for non-H atoms .
      Critical Metrics:
ParameterTarget ValuePurpose
R<0.05Model accuracy
wR<0.10Weighted agreement
CCDC DepositionRequiredReproducibility

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration) .
  • Statistical Validation: Apply ANOVA or t-tests to confirm significance of discrepancies (p <0.05) .
  • Replication Studies: Repeat assays in triplicate under standardized conditions to isolate variables .
    Example Workflow:

Identify outlier IC₅₀ values.

Re-test with identical cell culture protocols.

Use Bland-Altman plots to assess inter-lab variability.

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